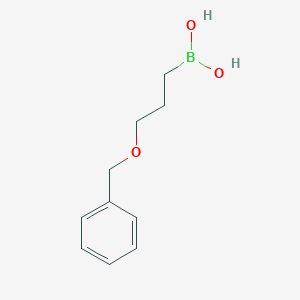
3-(Benzyloxy)propylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)propylboronic acid is an organoboron compound that features a boronic acid functional group attached to a propyl chain, which is further connected to a benzyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)propylboronic acid typically involves the reaction of a suitable boronic acid precursor with a benzyloxypropyl halide. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Benzyloxy)propylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The benzyl ether group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)propylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be employed in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and functional properties.
Mecanismo De Acción
The mechanism by which 3-(Benzyloxy)propylboronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes . Additionally, the benzyl ether group can participate in hydrophobic interactions, further influencing the compound’s activity and selectivity.
Comparación Con Compuestos Similares
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a benzyloxypropyl chain.
4-(Trifluoromethyl)phenylboronic acid: A boronic acid with a trifluoromethyl group, offering different electronic properties.
3-Formylphenylboronic acid: A boronic acid with a formyl group, used in different synthetic applications.
Uniqueness: 3-(Benzyloxy)propylboronic acid is unique due to the presence of the benzyloxypropyl chain, which imparts distinct reactivity and functional properties. This structural feature allows for specific interactions and applications that are not possible with simpler boronic acids.
Propiedades
Fórmula molecular |
C10H15BO3 |
|---|---|
Peso molecular |
194.04 g/mol |
Nombre IUPAC |
3-phenylmethoxypropylboronic acid |
InChI |
InChI=1S/C10H15BO3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6,12-13H,4,7-9H2 |
Clave InChI |
GIIPBSUENOZHEQ-UHFFFAOYSA-N |
SMILES canónico |
B(CCCOCC1=CC=CC=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


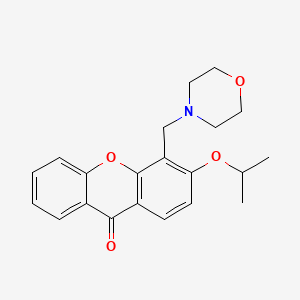
![tert-Butyl (2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13933920.png)

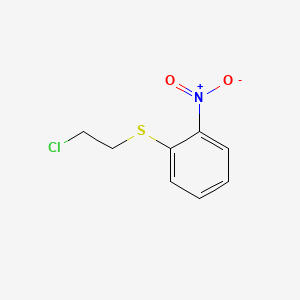

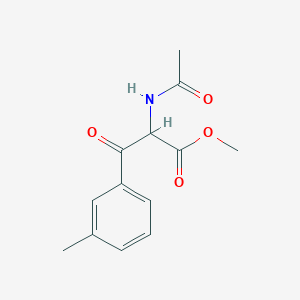
![4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane](/img/structure/B13933951.png)

![2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13933955.png)
![[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13933961.png)
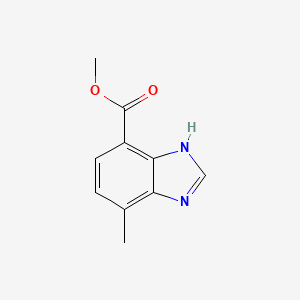
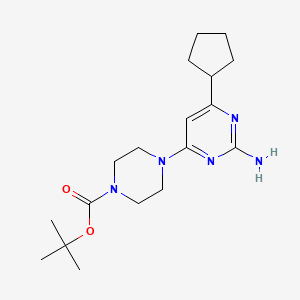

![N-{3-[(2,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methoxybenzenesulfonamide](/img/structure/B13933977.png)
